molecular formula C13H15N B8780072 (1-Phenylcyclopentyl)acetonitrile CAS No. 5407-84-1

(1-Phenylcyclopentyl)acetonitrile

Cat. No. B8780072
CAS RN: 5407-84-1
M. Wt: 185.26 g/mol
InChI Key: MSILGXYVRBMZJA-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a stirred solution of methanesulfonic acid 1-phenyl-cyclopentylmethyl ester (279) (12 g, 47.24 mmol) in dimethyl sulfoxide (36 mL) were added KI (784 mg, 4.72 mmol) and NaCN (3.5 g, 70.87 mmol) and stirring was continued at 140° C. for 4 h and at room temperature for 16 h. After completion of the reaction, water (100 mL) was added. The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were washed with saturated ferrous sulfate solution (100 mL), water (3×10 0 mL) and brine (100 mL). After drying and concentrating the mixture, a crude product was obtained and purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane) to get (1-phenyl-cyclopentyl)-acetonitrile (280) (7 g, 79.98%) as a light yellow liquid.
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2([CH2:12]OS(C)(=O)=O)[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C-:18]#[N:19].[Na+].O>CS(C)=O>[C:1]1([C:7]2([CH2:12][C:18]#[N:19])[CH2:11][CH2:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
methanesulfonic acid 1-phenyl-cyclopentylmethyl ester
Quantity
12 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(CCCC1)COS(=O)(=O)C
Name
Quantity
3.5 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
36 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
the combined organic parts were washed with saturated ferrous sulfate solution (100 mL), water (3×10 0 mL) and brine (100 mL)
CUSTOM
Type
CUSTOM
Details
After drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating the mixture
CUSTOM
Type
CUSTOM
Details
a crude product was obtained
CUSTOM
Type
CUSTOM
Details
purified by Combi-Flash column (eluted at 10-20% ethyl acetate in hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1(CCCC1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 79.98%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.